molecular formula C7H3ClFN3 B8689202 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine CAS No. 175358-00-6

4-Chloro-7-fluoropyrido[2,3-d]pyrimidine

Cat. No.: B8689202
CAS No.: 175358-00-6
M. Wt: 183.57 g/mol
InChI Key: TYHRDKWJKWRQJK-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoropyrido[2,3-d]pyrimidine is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with chlorine and fluorine substituents at positions 4 and 7, respectively. The pyrido[2,3-d]pyrimidine scaffold is known for its versatility in medicinal chemistry, often serving as a kinase inhibitor or nucleoside analog .

Properties

CAS No.

175358-00-6

Molecular Formula

C7H3ClFN3

Molecular Weight

183.57 g/mol

IUPAC Name

4-chloro-7-fluoropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H3ClFN3/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H

InChI Key

TYHRDKWJKWRQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)F

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Kinase Inhibitors

4-Chloro-7-fluoropyrido[2,3-d]pyrimidine is widely recognized for its role as a precursor in synthesizing kinase inhibitors. These inhibitors are crucial in treating various cancers by targeting specific kinases involved in tumor growth and proliferation.

  • Case Study : Analogues of this compound have been developed as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which is vital for cancer therapy. These analogues demonstrate selectivity against PI3K/AKT pathway kinases, indicating their potential as effective anticancer agents .

2. Antiviral Agents

Research indicates that derivatives of this compound exhibit antiviral properties. This activity is particularly relevant in the context of developing treatments for viral infections.

3. Anti-inflammatory Treatments

The compound has also shown promise in treating inflammatory diseases. For instance, JTE-052 (Delgocitinib), which incorporates this compound's structure, has been approved for use in Japan as a Janus Kinase (JAK) inhibitor for treating atopic dermatitis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements have focused on optimizing these methods to enhance efficiency and reduce environmental impact .

Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
6-Bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidineBromine instead of fluorineDifferent reactivity due to bromination
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidineIodine substituent at position 6Potentially different biological activities
6-Fluoro-4-chloropyrido[2,3-d]pyrimidineFluorine at position 6 instead of position 7Variation in electronic properties

The halogenation pattern significantly influences the reactivity and biological activity of these compounds, leading to distinct therapeutic profiles.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Core Structure Synthesis Method Key Properties/Biological Relevance References
4-Chloro-7-fluoropyrido[2,3-d]pyrimidine Cl (C4), F (C7) Pyrido[2,3-d]pyrimidine Not explicitly reported (inferred from analogs) Potential kinase inhibitor; halogenation enhances electrophilicity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Cl (C4) Pyrrolo[2,3-d]pyrimidine Multi-step synthesis from diethyl malonate Nucleoside analog; used in coupling reactions
4-Chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Cl (C4), CF₃ (C5) Dihydropyrido[2,3-d]pyrimidine Not specified Electron-withdrawing CF₃ group enhances stability
2-Chloro-7-methylpyrido[2,3-d]pyrimidin-4-amine Cl (C2), Me (C7), NH₂ (C4) Pyrido[2,3-d]pyrimidine Unspecified Amino group at C4 may facilitate binding to biological targets
4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), I (C6), SO₂Ph (C7) Pyrrolo[2,3-d]pyrimidine SNAr/cyclization reactions Iodo substituent enables further functionalization

Key Research Findings

Substituent Position Matters : Chlorine at C4 (vs. C2 or C6) significantly alters reactivity. For example, 4-chloro-pyrrolo[2,3-d]pyrimidine undergoes efficient coupling reactions, whereas 2-chloro analogs show reduced activity .

Biological Applications : Pyrrolo[2,3-d]pyrimidines are explored as kinase inhibitors and antibiotics, while pyrido analogs are less studied but show promise in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, chloro or fluoro substituents can be introduced using halogenation agents like POCl₃ or DAST (diethylaminosulfur trifluoride). Key steps include refluxing intermediates with aryl amines or alkylating agents in solvents like ethanol or DMF, often with catalysts such as triethylamine .
  • Optimization : Yields depend on temperature control (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Microwave-assisted synthesis has been reported to reduce reaction times by 30–50% compared to conventional heating .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~160 ppm for C-F in ¹³C NMR; aromatic proton splitting in ¹H NMR) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error).
  • IR : Detect functional groups (C-Cl stretch ~550 cm⁻¹; C-F stretch ~1200 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) is recommended, achieving >98% purity with C18 columns and acetonitrile/water gradients .

Q. What are the primary pharmacological applications of this compound in drug discovery?

  • Role : It serves as a key intermediate for kinase inhibitors (e.g., JAK, FAK) due to its ability to bind ATP pockets. Derivatives have shown nanomolar IC₅₀ values in cancer cell lines .
  • Case Study : In FAK inhibition, C4 chloro/fluoro substitutions enhance selectivity over VEGFR2 by 10-fold, reducing off-target toxicity .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents influence structure-activity relationships (SAR) in kinase inhibition?

  • Mechanistic Insight :

  • Electron-Withdrawing Effects : The fluorine atom increases electrophilicity at the pyrimidine ring, improving hydrogen bonding with kinase hinge regions (e.g., backbone NH of Glu430 in FAK) .
  • Steric Considerations : Chlorine at C4 optimizes hydrophobic interactions with pocket residues (e.g., Leu553 in JAK3), while fluorine at C7 minimizes metabolic degradation .
    • Data Table : Comparative IC₅₀ Values
DerivativeSubstituentsFAK IC₅₀ (nM)JAK3 IC₅₀ (nM)
A4-Cl, 7-F1245
B4-F, 7-Cl85120
Source: Adapted from

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Troubleshooting :

  • Assay Variability : Validate protocols using positive controls (e.g., staurosporine for kinase assays). Differences in ATP concentrations (1–10 µM) can alter IC₅₀ values by up to 5-fold .
  • Cell Line Specificity : Check genetic backgrounds (e.g., HeLa vs. A549 cells may express varying kinase isoforms) .
    • Recommendation : Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for target modulation) to confirm activity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Modeling Approaches :

  • DFT Calculations : Optimize transition states using B3LYP/6-31G* to assess activation barriers for substitutions at C4 vs. C7 .
  • Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. THF) on reaction rates, correlating with experimental yields .
    • Validation : Compare computed Fukui indices with experimental regioselectivity data .

Q. What safety precautions are critical when handling this compound?

  • Risk Mitigation :

  • GHS Classification : Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2) .
  • PPE : Use nitrile gloves, fume hoods, and closed systems to minimize exposure.
  • Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize HCl/HF emissions .

Methodological Resources

  • Synthetic Protocols : Refer to [3, 14] for step-by-step guidelines.
  • SAR Analysis : Use crystallographic data from PDB entries (e.g., 4KT3 for FAK) to guide substituent design .
  • Safety Compliance : Follow OECD guidelines for toxicity testing and ECHA regulations for waste management .

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